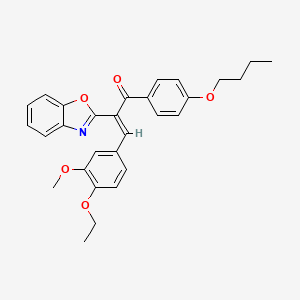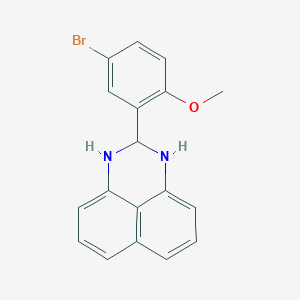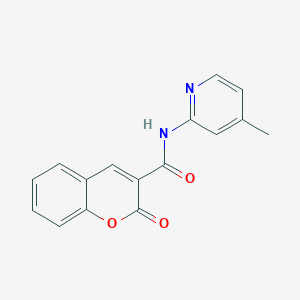![molecular formula C18H19N5OS B12155099 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12155099.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a fascinating member of the 1,2,4-triazole family. Its chemical structure consists of a triazole ring (a five-membered heterocycle containing three nitrogen atoms) with an appended phenyl group and a sulfanyl (thiol) moiety. The systematic name for this compound is 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide . Let’s break down its features:
Triazole Ring: The triazole ring confers interesting properties, making it relevant in various applications.
Phenyl Group: The phenyl group contributes to its aromatic character and influences its reactivity.
Sulfanyl Group: The sulfanyl group (SH) can participate in redox reactions and form coordination complexes.
准备方法
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) with N-(2,6-dimethylphenyl)acetamide. The reaction typically occurs under mild conditions, and the product can be isolated through crystallization or chromatography.
Industrial Production: While industrial-scale production methods may vary, the synthesis often follows similar principles. Optimization focuses on yield, purity, and cost-effectiveness.
化学反应分析
Reactivity:
Oxidation: The sulfanyl group can undergo oxidation to form disulfides.
Substitution: The triazole nitrogen atoms are nucleophilic and can participate in substitution reactions.
Reduction: Reduction of the triazole ring may lead to the corresponding tetrazole.
Oxidation: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.
Substitution: Alkyl halides or acyl chlorides are often used.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Major Products: The primary product of the reaction between the precursor and N-(2,6-dimethylphenyl)acetamide is the target compound itself.
科学研究应用
Chemistry:
Catalysis: The triazole ring can coordinate with transition metals, making this compound useful in catalytic processes.
Ligand Design: Researchers explore its potential as a ligand in coordination chemistry.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antioxidant Potential: Related compounds with similar triazole motifs have antioxidant properties.
Pharmaceuticals: The compound’s unique structure may inspire drug design.
Materials Science: Its aromatic character makes it relevant for materials applications.
作用机制
The exact mechanism remains an active area of research. its potential targets could involve cellular pathways related to oxidative stress, inflammation, or enzyme inhibition.
相似化合物的比较
While this compound stands out due to its specific substituents, it shares similarities with other triazole-based molecules. Notable analogs include 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (the precursor) and other triazole derivatives .
属性
分子式 |
C18H19N5OS |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-6-8-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)19)14-9-4-3-5-10-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI 键 |
FPICDABZUMIDAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12155022.png)
![N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155023.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12155024.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12155037.png)

![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12155059.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155063.png)
![1,3-dimethyl-6-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12155074.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155082.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155087.png)
![4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B12155091.png)
![2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12155095.png)


